
2-Chloro-5,6-dimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,6-dimethoxyquinoline is a heterocyclic organic compound that has a quinoline ring . It has a molecular weight of 223.66 . It is a powder in physical form .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various methods. One such method involves the use of microwave irradiation for quick and efficient synthesis . Another method involves a multi-component reaction of substituted 2-chloro-3-formylquinolines .Molecular Structure Analysis
The IUPAC name of this compound is the same as its common name . The InChI code is 1S/C11H10ClNO2/c1-14-9-5-4-8-7 (11 (9)15-2)3-6-10 (12)13-8/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 223.66 . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Anticancer Research
2-Chloro-5,6-dimethoxyquinoline has been identified as a key scaffold in the development of new anticancer agents. Its structure is conducive to interacting with various biological targets, and modifications to this compound can lead to potent inhibitors of cancer cell growth. The quinoline nucleus, in particular, is a common feature in many FDA-approved anticancer drugs .
Antimicrobial and Antimycobacterial Agents
This compound serves as a precursor in the synthesis of derivatives that exhibit significant antimicrobial activity. These activities are crucial in the fight against drug-resistant strains of bacteria. The antimicrobial activity of quinoline derivatives often depends on the substitution on the heterocyclic ring, making this compound a valuable starting point for new drug development .
Antimalarial Applications
Quinoline derivatives, including those derived from this compound, have a history of use in antimalarial drugs. The modifications of the quinoline core can lead to compounds with low micromolar activity against Plasmodium falciparum, offering potential for new therapeutic options against malaria .
Anti-SARS-CoV-2 (COVID-19)
In the context of the recent pandemic, quinoline derivatives have been explored for their potential to inhibit SARS-CoV-2. The structural versatility of this compound allows for the creation of compounds that could interfere with the virus’s replication mechanisms .
Antituberculosis Activity
The quinoline core is also present in compounds with antituberculosis activity. Given the ongoing challenge of tuberculosis and the emergence of resistant strains, this compound’s derivatives could contribute to the development of more effective treatments .
Antioxidant Properties
Quinoline derivatives are known for their antioxidant properties, which are important in the prevention of oxidative stress-related diseases. The methoxy groups in this compound may be particularly useful in scavenging free radicals, thus contributing to the compound’s antioxidant capacity .
Safety and Hazards
Future Directions
While specific future directions for 2-Chloro-5,6-dimethoxyquinoline are not mentioned in the search results, it’s worth noting that quinoline derivatives have been extensively studied for their potential applications in various fields, including medicine and agriculture . Therefore, it’s reasonable to expect that research into this compound and its derivatives will continue in the future.
Relevant Papers The relevant papers retrieved discuss the properties, synthesis, and potential applications of this compound . They provide valuable insights into the compound and its potential uses .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-5,6-dimethoxyquinoline are microbial cells. The compound has been synthesized as an antimicrobial agent and has shown moderate activities against various microbes .
Mode of Action
It is known that quinoline derivatives, which include this compound, have antifungal, antibacterial, antitumor, and anticancer effects . The compound likely interacts with its microbial targets, leading to their inhibition or destruction.
Biochemical Pathways
Given its antimicrobial properties, it likely interferes with essential biochemical processes in microbial cells, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
The result of this compound’s action is the inhibition of microbial growth. The compound has demonstrated moderate antimicrobial and antifungal activity in vitro .
properties
IUPAC Name |
2-chloro-5,6-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-5-4-8-7(11(9)15-2)3-6-10(12)13-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMJISROCJIBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2870284.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2870285.png)
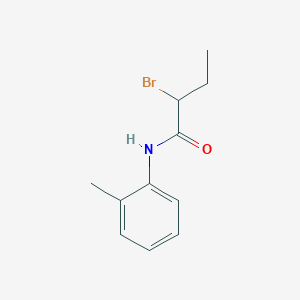
![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2870290.png)
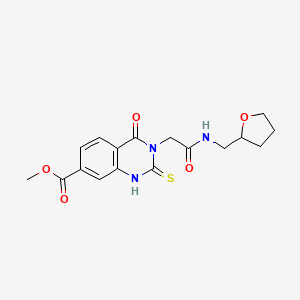
![6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2870292.png)
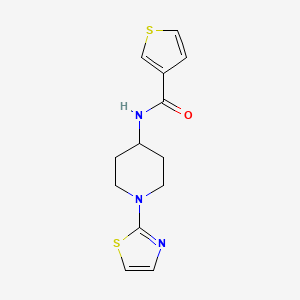
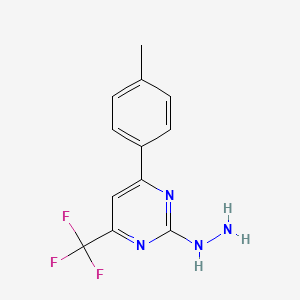
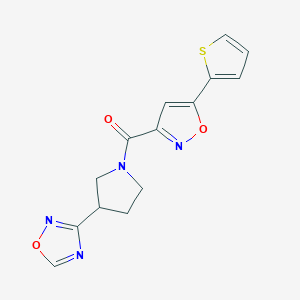
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2870300.png)
![N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2870301.png)
![Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate](/img/structure/B2870303.png)

